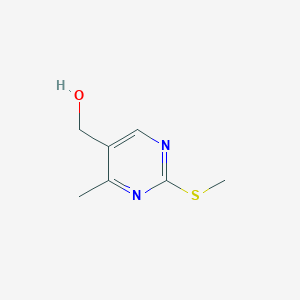

(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidinyl methanol compounds involves multi-step chemical reactions, including oxidation and reduction processes. For instance, the synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol is achieved through oxidation and subsequent reduction starting from trimethoprim, with an overall yield of 66% . The synthesis of other pyrimidinyl derivatives, such as (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, is accomplished using a mixture of precursors heated under reflux with a catalytic amount of hydrochloric acid in ethanol . These methods suggest that the synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol could potentially involve similar reductive and protective strategies.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as LC-MS, 1H NMR, 13C NMR, and IR, which are in agreement with density functional theory calculations . These techniques are essential for verifying the correct molecular structure and the presence of specific functional groups in the synthesized compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis of related compounds involves the use of reductive ring-opening of cyclic sulfonamides and the destruction of the sulfonamide functional group and the aromaticity of the aryl substituent . This indicates that the compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not detailed in the provided papers. However, the antimicrobial activity of some synthesized pyrimidinyl derivatives has been evaluated, indicating that these compounds can exhibit biological activity . This suggests that this compound may also possess certain biological properties, which could be of interest for further research and application.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

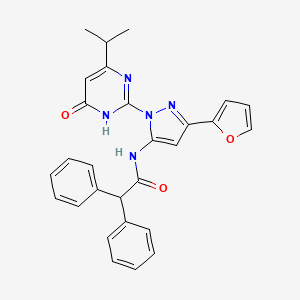

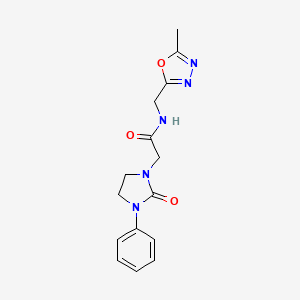

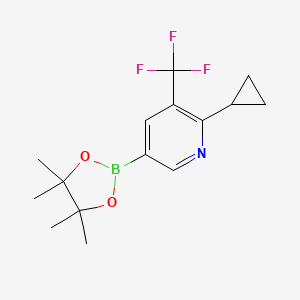

Regioselective Synthesis : In a study, novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones were synthesized from new 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides, demonstrating the compound's utility in regioselective synthesis processes (Zanatta et al., 2020).

Reaction with Acetylenedicarboxylate : Research on 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides interacting with dimethyl acetylenedicarboxylate in methanol underlines its reactivity and potential for forming various derivatives (Vas’kevich et al., 2004).

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances including derivatives of 4-methyl-2-(methylthio)pyrimidin-5-yl)methanol, highlighting its analytical chemistry applications (Ye et al., 2012).

Pesticide Separation and Determination : Research has been conducted on the separation and determination of a new pyrimidine pesticide by HPLC, which includes 2-methylthio-4-amino-5-pyrimidine methanol, a derivative of the chemical , demonstrating its relevance in agricultural chemistry (Xu Dong, 2012).

Biological and Pharmacological Applications

Inhibition of Cholinesterases : Certain derivatives of 2-methylthio pyrimidine have shown significant inhibitory activity for butyrylcholinesterase (BChE), suggesting their potential use in pharmacological applications, particularly in neurological disorders (Zanatta et al., 2020).

Potential Antimicrobial and Anticancer Agents : Some derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which includes structures related to 4-methyl-2-(methylthio)pyrimidin-5-yl)methanol, have demonstrated good to excellent antimicrobial activity and higher anticancer activity compared to reference drugs (Hafez et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit nitric oxide synthase (nos) , and interact with serine/threonine-protein kinases . These proteins play crucial roles in various cellular processes, including cell signaling, growth, and differentiation.

Mode of Action

It’s suggested that the compound might undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions or primary amines can displace the methylthio group .

Biochemical Pathways

Given its potential interaction with nos and serine/threonine-protein kinases , it may influence nitric oxide synthesis and protein phosphorylation pathways, respectively.

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption . . These properties could influence its distribution, metabolism, and excretion, thereby affecting its bioavailability.

Action Environment

The action of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as it’s recommended to be stored in a dark place at room temperature . Furthermore, its efficacy could be influenced by the pH and enzymatic conditions of its environment.

Eigenschaften

IUPAC Name |

(4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDAADJPBWUPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)

![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)